1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a fluorenylmethyl group, a methyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenylmethyl group is often introduced using fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as triethylamine. The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorenylmethyl group can act as a protecting group, preventing unwanted reactions at certain sites. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-(9H-Fluoren-9-ylmethyl)piperidine: Shares the fluorenylmethyl group but has a piperidine ring instead of a pyrrolidine ring.
9H-fluoren-9-ylmethyl {[(2S)-1-(6-nitrobenzo[d][1,2,3]triazol-1-yl)-3-phenyl-1-thioxoprop-2-yl]amino}methanoate: Contains a fluorenylmethyl group and a different functional group arrangement.
Uniqueness
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C29H35N3O8 |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C29H35N3O8/c1-29(2,3)40-27(35)31-14-13-30-26(34)39-18-15-24(25(33)37-4)32(16-18)28(36)38-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23-24H,13-17H2,1-4H3,(H,30,34)(H,31,35)/t18-,24+/m1/s1 |
InChI Key |
PTEYJHPEZRFGFI-KOSHJBKYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Origin of Product |
United States |
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